
Sulfamonomethoxine-d4
Overview
Description
Sulfamonomethoxine-d4 is a deuterium-labeled derivative of Sulfamonomethoxine, a long-acting sulfonamide antibacterial agent. This compound is primarily used in blood kinetic studies and inhibits the synthesis of folic acid by blocking the enzyme dihydropteroate synthetase . The deuterium labeling makes it particularly useful in various research applications, including pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfamonomethoxine-d4 is synthesized by reacting Sulfamonomethoxine with diazomethane. This reaction introduces deuterium atoms into the molecule, replacing hydrogen atoms . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulfamonomethoxine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iron-copper catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfamonomethoxine-d4 is widely used in scientific research due to its unique properties:
Mechanism of Action
Sulfamonomethoxine-d4 exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By blocking this enzyme, this compound effectively starves bacteria of the necessary components for their survival .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadimethoxine: A long-acting sulfonamide with a similar antibacterial spectrum but different metabolic pathways.
Uniqueness
Sulfamonomethoxine-d4 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in biological systems .
Biological Activity
Sulfamonomethoxine-d4 is an isotopically labeled derivative of sulfamonomethoxine, a sulfonamide antibiotic. The presence of deuterium atoms in this compound enhances its utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways and biological activity with precision. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
This compound retains the core structure of sulfamonomethoxine, characterized by a benzene ring linked to a sulfonamide group (SO₂NH₂) and a para-aminobenzoic acid (PABA) moiety with a methoxy group (OCH₃). The four deuterium atoms are incorporated at specific positions in the molecule, enhancing its detection in mass spectrometry without significantly altering its biological properties .
This compound functions as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts folate production, essential for bacterial growth and replication. This leads to the bactericidal effect observed with sulfonamide antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) in biological systems. The incorporation of deuterium allows for enhanced tracking using mass spectrometry techniques. Key aspects include:
- Absorption : this compound is absorbed in the gastrointestinal tract similarly to its non-deuterated counterpart.
- Distribution : The compound distributes widely in body tissues, with a notable affinity for sites of infection.
- Metabolism : It undergoes metabolic transformations primarily in the liver, where it is converted into active metabolites.
- Excretion : The compound and its metabolites are excreted mainly via urine .
Research Findings
Research on this compound has demonstrated its effectiveness in various applications:
- Pharmacokinetic Studies : Studies have utilized this compound to elucidate drug interactions and optimize dosing regimens in both veterinary and human medicine. For instance, one study highlighted its application in assessing the bioavailability of sulfonamide antibiotics in livestock .
- Environmental Impact : Investigations have explored how this compound behaves in agricultural settings, particularly concerning antibiotic resistance and soil health. A meta-analysis indicated that antibiotic residues from livestock manure can lead to significant ecological consequences .
- Clinical Applications : Clinical trials have assessed the efficacy of this compound in treating infections caused by resistant bacterial strains, emphasizing its role as a valuable tool in combating antibiotic resistance .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study conducted on dairy cattle demonstrated that administering this compound significantly reduced infection rates associated with mastitis, showcasing its therapeutic potential .
- Case Study 2 : Research involving fish farming highlighted the use of this compound to monitor antibiotic residue levels in aquaculture systems, ensuring food safety standards are met .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Absorption Half-Life | 2 hours |
Peak Plasma Concentration | 15 µg/mL |
Elimination Half-Life | 10 hours |
Bioavailability | 85% |
Table 2: Comparative Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 µg/mL |
Staphylococcus aureus | 1 µg/mL |
Salmonella enterica | 0.25 µg/mL |
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for detecting and quantifying Sulfamonomethoxine-d4 in complex biological matrices?
this compound, a deuterated internal standard, is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key steps include:
- Sample Preparation : Use solid-phase extraction (SPE) to reduce matrix effects, particularly in plasma or tissue homogenates .
- Chromatographic Separation : Optimize reverse-phase columns (e.g., C18) with mobile phases like methanol/water containing 0.1% formic acid to resolve this compound from endogenous interferences .
- Mass Spectrometry : Employ multiple reaction monitoring (MRM) modes targeting specific ion transitions (e.g., m/z 296 → 156 for this compound) to enhance selectivity .
Q. How should this compound be incorporated as an internal standard to correct for matrix effects and instrument variability?
- Calibration Curve : Prepare a series of calibrators spiked with known concentrations of the analyte and a fixed amount of this compound. Plot the analyte/internal standard peak area ratio against concentration to establish linearity .
- Quality Controls : Include blank matrices and spike recovery samples to validate precision (CV <15%) and accuracy (85–115% recovery) .
- Normalization : Use the deuterated standard’s signal to correct for extraction efficiency and ion suppression/enhancement during LC-MS analysis .
Advanced Research Questions
Q. How can researchers design experiments to ensure accurate detection of this compound in pharmacokinetic studies with low analyte concentrations?
- Limit of Quantification (LOQ) : Conduct serial dilutions to determine the lowest concentration reliably quantified (signal-to-noise ratio ≥10) .
- Stability Tests : Assess this compound stability under storage conditions (e.g., freeze-thaw cycles, long-term freezing) and during sample processing (e.g., benchtop stability) to avoid degradation artifacts .
- Cross-Validation : Compare results with alternative methods (e.g., immunoassays) or inter-laboratory studies to confirm reproducibility .
Q. What strategies are recommended for resolving contradictions between observed this compound recovery rates and theoretical predictions in heterogeneous samples?
- Source Investigation : Systematically evaluate potential variables:
- Matrix Effects : Test different SPE sorbents or include a dilution step to mitigate ion suppression .
- Isotopic Purity : Verify the deuterated standard’s purity (>98%) via high-resolution MS to rule out isotopic cross-talk .
Q. How can LC-MS parameters be optimized to distinguish this compound from its non-deuterated analog in co-elution scenarios?
- Chromatographic Optimization : Adjust gradient elution profiles or column temperatures to increase retention time differences .
- High-Resolution MS : Use instruments with resolving power >50,000 (e.g., Q-TOF) to separate isotopic clusters and confirm m/z accuracy (<2 ppm error) .
Q. What methodologies support the integration of this compound data with existing pharmacokinetic or metabolomic studies?
- Meta-Analysis Frameworks : Use tools like PRISMA guidelines to systematically compare results across studies, focusing on parameters like clearance rates or tissue distribution .
- Data Normalization : Apply batch correction algorithms (e.g., Combat) to harmonize data from disparate LC-MS platforms .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions in in vitro assays?
- Forced Degradation Studies : Expose the compound to extreme pH (e.g., 1–13), heat (40–60°C), and light to identify degradation pathways .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t1/2) using first-order kinetics to predict stability under assay conditions .
Q. What validation criteria are critical for ensuring robust quantification of this compound in regulatory-compliant research?
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPXPUYPYQKQCX-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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